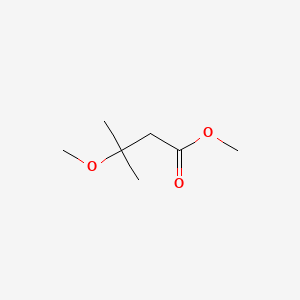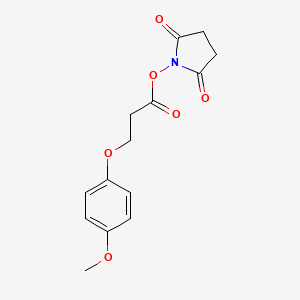
4-Hydroxy-3-isopentylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-isopentylbenzoic acid is an aromatic carboxylic acid with a hydroxyl group at the 4-position and an isopentyl group at the 3-position of the benzene ring. This compound is part of the hydroxybenzoic acid family, known for their diverse applications in various fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-isopentylbenzoic acid typically involves the alkylation of 4-hydroxybenzoic acid. One common method is the Friedel-Crafts alkylation, where 4-hydroxybenzoic acid reacts with an isopentyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-3-isopentylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated benzoic acids.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-isopentylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-isopentylbenzoic acid involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to enzymes and receptors. The isopentyl group provides hydrophobic interactions, enhancing the compound’s ability to penetrate cell membranes. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
4-Hydroxybenzoic acid: Lacks the isopentyl group, making it less hydrophobic.
3,5-Dihydroxybenzoic acid: Contains an additional hydroxyl group, altering its reactivity and solubility.
Vanillic acid: Contains a methoxy group instead of an isopentyl group, affecting its chemical properties.
Uniqueness: 4-Hydroxy-3-isopentylbenzoic acid’s unique combination of a hydroxyl group and an isopentyl group provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to undergo diverse chemical reactions further enhances its utility in research and industrial applications.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
4-hydroxy-3-(3-methylbutyl)benzoic acid |
InChI |
InChI=1S/C12H16O3/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h5-8,13H,3-4H2,1-2H3,(H,14,15) |
Clave InChI |
NCFOORDCBKVBSX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC1=C(C=CC(=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12283961.png)
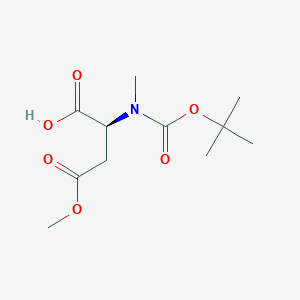


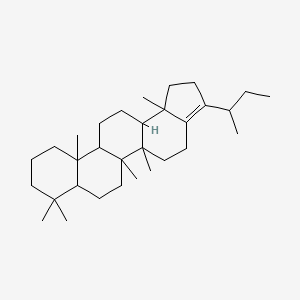
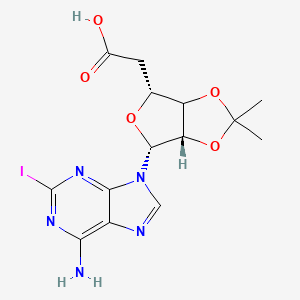
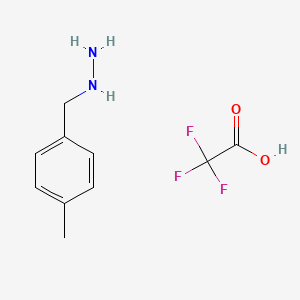

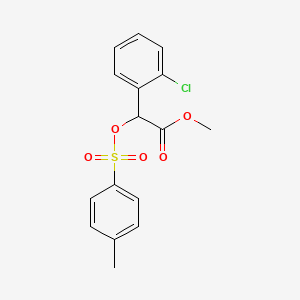
![2,10,13,17-Tetramethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12284014.png)
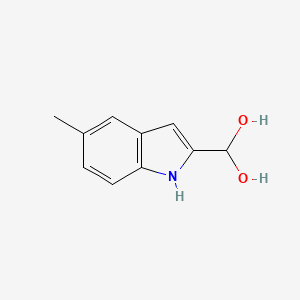
![15,16-Dihydro-3-hydroxy-3'H-cycloprop[15,16]androsta-5,15-dien-17-one](/img/structure/B12284021.png)
